5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine, also known as DTTA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of derivatives of 1,3,4-thiadiazol-2-amine involves various chemical reactions aimed at integrating different functional groups to explore their biological activities. For example, the facile synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties demonstrates the compound's versatility as a pharmacological scaffold. The synthesis process often involves one-pot cyclocondensation reactions, highlighting the efficiency of producing these derivatives without undesirable side products (Idrees, Kola, & Siddiqui, 2019).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives have been a significant focus of research. Studies have shown that certain compounds within this class exhibit promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, comparing favorably with standard drugs like Chloramphenicol. This suggests potential for these compounds in developing new antimicrobial agents (Gür et al., 2020).
Anticancer Activities
The anticancer properties of 1,3,4-thiadiazole derivatives have also been extensively investigated. For instance, specific Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine have been designed and synthesized to explore their biological activities, including their DNA protective ability against oxidative mixtures and cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231. These studies suggest that these compounds could be utilized alongside chemotherapy drugs to establish more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Molecular Docking and In silico Analysis
Further extending their application in scientific research, 1,3,4-thiadiazole derivatives have been subjected to molecular docking and in silico analysis to predict their efficacy as DNA gyrase B inhibitors, demonstrating the potential of these compounds in antimicrobial resistance strategies. The synthesized compounds were characterized by various spectroscopic methods and evaluated for their docking score, binding affinity towards the protein molecule, and compliance with drug-likeness, pharmacokinetic parameters, and prediction of toxicity (Ramalakshmi et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is the Sodium/Potassium Transporting ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes.
Mode of Action
The compound acts as a potassium-competitive acid blocker (P-CAB) . It directly inhibits the H+/K+‐ATPase in a reversible and K+‐competitive way . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .
Pharmacokinetics
It has been observed that the compound’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands . It has also been observed to be efficacious independent of food intake .
Result of Action
The inhibition of the Sodium/Potassium Transporting ATPase by the compound results in a decrease in gastric acid secretion . This can help control gastric pH for a prolonged period of time , making it potentially useful for treating acid-related gastrointestinal diseases .
Propriétés
IUPAC Name |
5-(3,4-dihydro-2H-chromen-4-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-11-14-13-10(16-11)8-5-6-15-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGPZNCMYFUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.